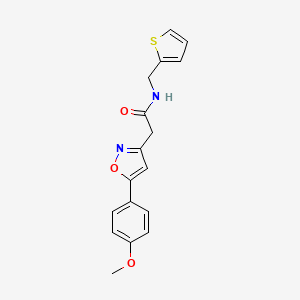

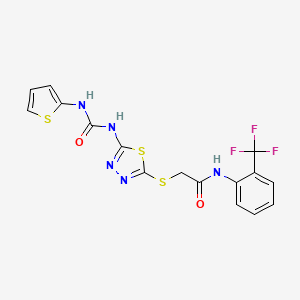

![molecular formula C10H14N2O2 B2976804 2-[(Oxan-3-yl)methoxy]pyrimidine CAS No. 2198300-52-4](/img/structure/B2976804.png)

2-[(Oxan-3-yl)methoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Oxan-3-yl)methoxy]pyrimidine” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.234. It is a pyrimidine derivative, which is a class of compounds known to exhibit a wide range of pharmacological activities .

Chemical Reactions Analysis

Specific chemical reactions involving “2-[(Oxan-3-yl)methoxy]pyrimidine” are not detailed in the literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions due to their rich pharmacophore space .Aplicaciones Científicas De Investigación

Catalytic Applications

Some 2-amino-4,6-diarylpyrimidines, synthesized from chalcones and guanidine hydrochloride, were subjected to oxidation with a chromium(VI)–oxalic acid complex in highly acidic solutions. Oxalic acid offers the reaction a more favorable pathway, and in the absence of oxalic acid, the reaction is sluggish. This research provides valuable mechanistic insight into the catalytic conversion of APM to unusual products, indicating the relevance of pyrimidine derivatives in catalysis (S. Meenakshisundaram et al., 2007).

Molecular Structure Analysis

The crystal structure of O4-Methylthymidine, a promutagen, was studied to correlate its biological properties with changes in the electronic, geometric, and conformational properties of the pyrimidine base resulting from methylation. The study revealed possible mispairings with guanine, emphasizing the importance of the anti conformation of the O(4) methoxy group (R. Brennan et al., 1986).

Corrosion Inhibition

A new pyrimidine heterocyclic derivative was studied for its inhibition performance towards copper corrosion in NaCl solutions. The study involved potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical frequency modulation measurements, showcasing the potential of pyrimidine derivatives in corrosion inhibition applications (K. F. Khaled et al., 2011).

Biological Activities

- Antioxidant Activity: A series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activity when compared to butylated hydroxytoluene. The study evaluated the antioxidant properties of these compounds using various in vitro test systems, indicating their potential in pharmacological applications (V. Rani et al., 2012).

- Antimicrobial and Anticancer Activities: Derivatives of pyrimidine-2(1H)-selenone showed strong antimicrobial activity against selected strains of Gram-positive bacteria and fungi. The study explored the effect of the methoxy substituent's position on biological activity and crystal structures, highlighting the significance of molecular geometry and intermolecular interactions (E. Żesławska et al., 2020).

Mecanismo De Acción

Target of Action

Many compounds like “2-[(Oxan-3-yl)methoxy]pyrimidine” target specific proteins or enzymes in the body. These targets are often key components in biological pathways and have a significant role in the functioning of cells .

Mode of Action

The compound typically interacts with its target by binding to a specific site on the protein or enzyme. This can result in the activation or inhibition of the target, leading to changes in cellular function .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme, disrupting a metabolic pathway and leading to changes in the production of certain molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2-(oxan-3-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-9(7-13-6-1)8-14-10-11-4-2-5-12-10/h2,4-5,9H,1,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNTAQIYHSXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Oxan-3-yl)methoxy]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)

![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/no-structure.png)

![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)

![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)